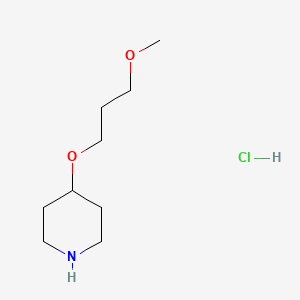

4-(3-Methoxypropoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3-methoxypropoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-11-7-2-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGIHEMNGKCOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine (Key Intermediate)

According to Chinese patent CN105130880A, the preparation of 1-(3-methoxypropyl)-4-piperidinamine involves the following:

- Starting from piperidin-4-amine, the compound is alkylated with 1-bromo-3-methoxypropane under basic conditions.

- The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran or dimethylformamide.

- Bases like potassium hydroxide or sodium hydride may be used to deprotonate the amine or facilitate nucleophilic substitution.

- The reaction mixture is stirred under controlled temperature conditions to optimize yield.

- Post-reaction, the product is isolated by extraction, followed by purification steps like recrystallization.

- Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

Another route, referenced in patent CN103848777A, involves:

- Formation of 1-(3-methoxypropyl)-4-benzylaminopiperidine from 1-(3-methoxypropyl)piperidine-4-ketone and benzylamine.

- Catalytic hydrogenation over palladium on carbon to remove the benzyl protecting group, yielding 1-(3-methoxypropyl)-4-aminopiperidine.

- Subsequent etherification of the 4-aminopiperidine with 3-methoxypropyl bromide or similar alkylating agents to introduce the 3-methoxypropoxy group.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Alternative Etherification Methods

The synthesis can also employ Mitsunobu reaction conditions or nucleophilic substitution:

- The amide or amine intermediate can be reacted under Mitsunobu conditions (using reagents like DEAD and triphenylphosphine) with 3-methoxypropanol to form the ether linkage.

- Alternatively, displacement reactions using 3-methoxypropyl bromide with the piperidine derivative in the presence of cesium carbonate and potassium iodide in DMF solvent have been reported.

- These methods provide routes to introduce the 3-methoxypropoxy substituent with moderate to good yields.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of piperidin-4-amine | 1-bromo-3-methoxypropane, KOH or NaH | THF, DMF | Room temp to 60°C | 70-85 | Base facilitates nucleophilic attack |

| Reductive amination | Benzylamine, Pd/C, H2 | Methanol | Room temp to 40°C | 80-90 | Removes benzyl protecting group |

| Mitsunobu etherification | DEAD, PPh3, 3-methoxypropanol | THF | 0-25°C | 60-75 | Requires dry conditions |

| Displacement reaction | 3-methoxypropyl bromide, Cs2CO3, KI | DMF | 50-70°C | 65-80 | Moderate yields, scalable |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Ethanol, EtOAc | Room temp | Quantitative | Improves compound stability |

- The use of 1-bromo-3-methoxypropane as an alkylating agent is central to introducing the 3-methoxypropoxy group efficiently.

- Base choice (KOH, NaH) and solvent polarity significantly affect reaction rates and yields.

- Catalytic hydrogenation is effective for deprotection steps, providing high purity intermediates.

- Mitsunobu conditions offer an alternative for ether formation but require careful control of moisture and temperature.

- Salt formation with hydrochloric acid enhances the compound’s stability, crystallinity, and ease of handling.

- Overall, the synthetic routes provide good yields (typically 60-90%) and are amenable to scale-up with proper optimization.

The preparation of 4-(3-Methoxypropoxy)piperidine hydrochloride involves multi-step synthesis starting from piperidine derivatives, employing alkylation, reductive amination, and etherification techniques. The choice of reagents, solvents, and reaction conditions critically influences the yield and purity of the final hydrochloride salt. The methods described in patents CN103848777A and CN105130880A represent the most authoritative and practical approaches, supported by experimental data and optimized procedures.

Chemical Reactions Analysis

4-(3-Methoxypropoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

4-(3-Methoxypropoxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)piperidine hydrochloride involves its interaction with specific molecular targets. It can modulate various biological pathways, including those involved in neurotransmission and enzyme activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key parameters of structurally related piperidine hydrochlorides, highlighting variations in substituents, molecular weight, and physicochemical properties:

Structural and Functional Differences

- Trifluoromethyl (291.69 g/mol): Electron-withdrawing groups improve metabolic stability but may elevate environmental persistence . Methoxypropoxy (hypothetical for 4-(3-Methoxypropoxy)piperidine HCl): A linear ether chain could enhance water solubility compared to aromatic substituents.

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 184–185°C for 4-(3-METHOXY-5-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HCl) correlate with crystalline stability, whereas lower values suggest amorphous or hygroscopic forms .

- Solubility: Limited data exist, but molecular weight and polarity (e.g., methoxypropoxy vs. trifluoromethyl) likely influence solubility in aqueous vs. organic solvents.

Environmental and Regulatory Considerations

- Most compounds lack comprehensive ecotoxicological data, though trifluoromethyl and chloro substituents raise concerns about bioaccumulation .

- Regulatory compliance varies; 4-(Diphenylmethoxy)piperidine HCl aligns with Chinese safety standards (GB/T 16483-2008) but lacks AEGL or EPA classifications .

Biological Activity

4-(3-Methoxypropoxy)piperidine hydrochloride (CAS No. 800402-19-1) is a piperidine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxypropoxy group, making it a candidate for various therapeutic applications.

- Molecular Formula: C9H20ClNO2

- Molecular Weight: 201.72 g/mol

- Structure: The compound features a six-membered ring with one nitrogen atom, typical of piperidine derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been noted to modulate neurotransmission and enzyme activity, suggesting potential roles in neuropharmacology and other therapeutic areas.

Key Mechanisms:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Properties

Research indicates that piperidine derivatives exhibit anticancer properties through various mechanisms:

- Cell Proliferation Inhibition: Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, such as H929 (multiple myeloma) and MV-4-11 (acute myeloid leukemia) .

- Mechanistic Insights: The inhibition of the JAK/STAT signaling pathway has been identified as a significant mechanism by which piperidine derivatives exert their anticancer effects .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties:

- Targeting Bacterial Cells: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic enzymes, leading to bacterial cell death .

Research Findings and Case Studies

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(2-Methoxyethoxy)methylpiperidine | Similar piperidine structure | Anticancer activity |

| 2-(4-Methoxy-1-piperidinyl)ethanamine | Altered substituents | Neurotransmitter modulation |

| 1-(3-Methoxybenzyl)piperazine dihydrochloride | Structural variation | Antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(3-Methoxypropoxy)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 3-methoxypropyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Optimization involves:

- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane:ethyl acetate) to isolate the product .

- Yield Improvement : Pre-drying reagents and solvents (e.g., molecular sieves for THF) reduces hydrolysis byproducts. Post-reaction quench with ice-water enhances crystallization .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer : Conduct a tiered solubility screening:

Primary Solvents : Test water, ethanol, DMSO, and dichloromethane at 1–10 mg/mL.

Buffer Compatibility : Assess solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy at λmax ~260 nm.

Co-solvents : For low solubility, use cyclodextrin complexation or PEG-400 as co-solvents .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved N95 respirator if airborne particles are generated .

- Ventilation : Perform reactions in a fume hood with ≥6 air changes/hour.

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?

- Methodological Answer :

- NMR Contradictions : Compare experimental <sup>13</sup>C NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). Anomalies may indicate residual solvents; repurify via recrystallization from acetone .

- IR Absorbance Mismatches : Verify sample preparation (KBr pellet vs. ATR). Baseline correct spectra and cross-reference with high-purity standards .

Q. What strategies mitigate racemization during functionalization of this compound in chiral synthesis?

- Methodological Answer :

- Steric Hindrance : Use bulky protecting groups (e.g., Boc) on the piperidine nitrogen to shield the chiral center.

- Low-Temperature Reactions : Conduct alkylation at −78°C in THF with LDA as a base to suppress epimerization.

- Analytical Validation : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do researchers assess the ecological toxicity of this compound with limited data?

- Methodological Answer :

- Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidine hydrochloride) to predict biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna EC50).

- In Silico Models : Apply EPI Suite or TEST software to estimate LC50 and bioaccumulation factors .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Coordination Studies : The methoxypropoxy group acts as a hemilabile ligand, stabilizing Pd(0) intermediates during Sonogashira couplings. Confirm via XPS analysis of catalyst surfaces.

- Kinetic Profiling : Use in situ FTIR to track reaction progress; optimize ligand ratios (e.g., XPhos:Pd = 2:1) for C−N bond formation .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C) be addressed?

- Methodological Answer :

- Purity Assessment : Perform DSC analysis at 10°C/min under nitrogen. Impurities lower melting points; repurify via sublimation at 0.1 mmHg.

- Polymorphism Screening : Use XRPD to identify crystalline forms. Annealing at 150°C for 24 hours may stabilize a high-melting polymorph .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s neuropharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Use rat brain homogenates and radioligands (e.g., [<sup>3</sup>H]spiperone for dopamine D2 receptors).

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing cloned human serotonin receptors (5-HT1A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.